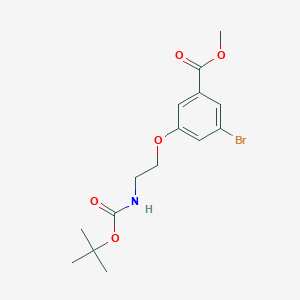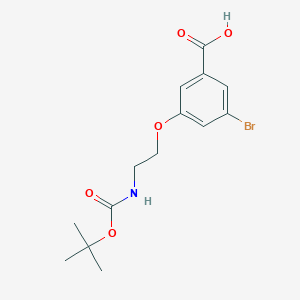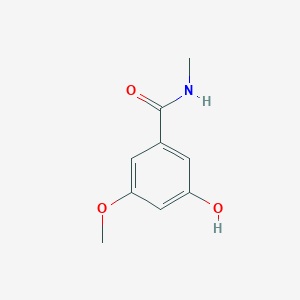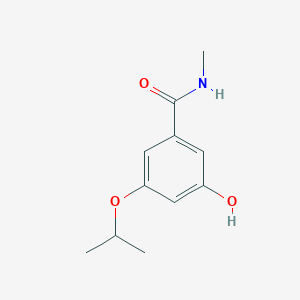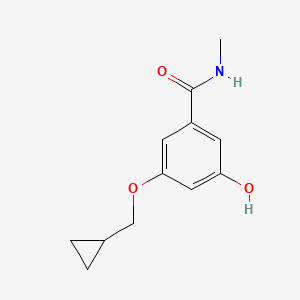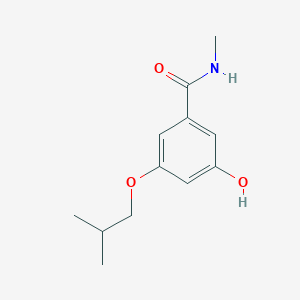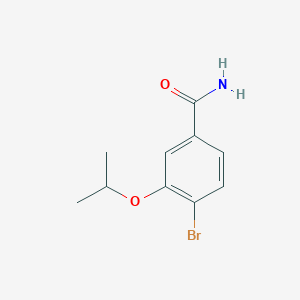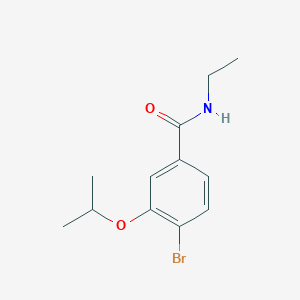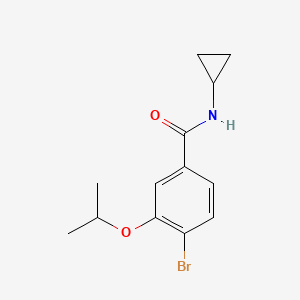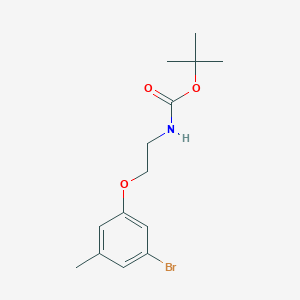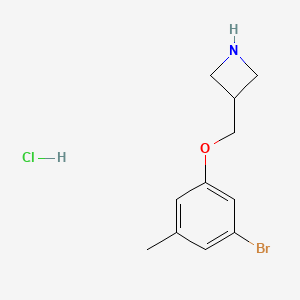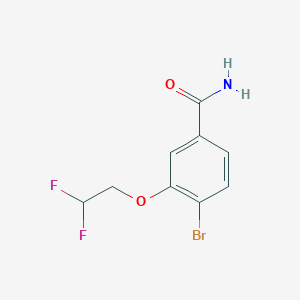
4-Bromo-3-(2,2-difluoroethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-(2,2-difluoroethoxy)benzamide is an organic compound characterized by the presence of a bromine atom, a difluoroethoxy group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(2,2-difluoroethoxy)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-3-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.
Esterification: The resulting amine is then reacted with 2,2-difluoroethanol in the presence of a dehydrating agent like thionyl chloride to form the difluoroethoxy derivative.
Amidation: Finally, the ester is converted to the benzamide by reacting with ammonia or an amine under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(2,2-difluoroethoxy)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The benzamide moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution Products: Depending on the nucleophile, products such as 4-amino-3-(2,2-difluoroethoxy)benzamide or 4-thio-3-(2,2-difluoroethoxy)benzamide.
Oxidation Products: Compounds like 4-bromo-3-(2,2-difluoroethoxy)benzoic acid.
Reduction Products: Derivatives such as 4-bromo-3-(2,2-difluoroethoxy)aniline.
Scientific Research Applications
4-Bromo-3-(2,2-difluoroethoxy)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly in targeting specific enzymes or receptors.
Material Science: The compound’s unique structural properties make it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.
Chemical Synthesis: As an intermediate in the synthesis of more complex molecules, it is valuable in the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 4-Bromo-3-(2,2-difluoroethoxy)benzamide exerts its effects depends on its application:
Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to the active site and preventing substrate access.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Chemical Reactivity: Its reactivity in chemical synthesis is governed by the electronic effects of the bromine and difluoroethoxy groups, influencing its behavior in various reactions.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(2,2-difluoroethoxy)aniline: Similar structure but with an amine group instead of a benzamide.
4-Bromo-3-(2,2-difluoroethoxy)benzoic acid: Contains a carboxylic acid group instead of a benzamide.
4-Bromo-3-(2,2-difluoroethoxy)phenol: Features a hydroxyl group instead of a benzamide.
Uniqueness
4-Bromo-3-(2,2-difluoroethoxy)benzamide is unique due to the combination of the bromine atom and the difluoroethoxy group attached to the benzamide moiety. This specific arrangement imparts distinct electronic and steric properties, making it valuable for targeted applications in medicinal chemistry and material science.
Properties
IUPAC Name |
4-bromo-3-(2,2-difluoroethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2NO2/c10-6-2-1-5(9(13)14)3-7(6)15-4-8(11)12/h1-3,8H,4H2,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEJUBSYCFLOAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)OCC(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
